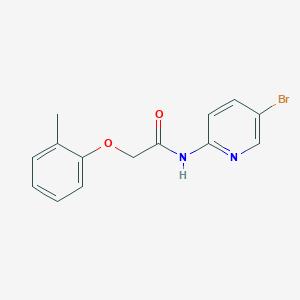![molecular formula C24H19NO4 B3738951 2-(2-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3738951.png)
2-(2-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in the scientific literature.
Applications De Recherche Scientifique
Compound X has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, Compound X has been shown to inhibit the growth of cancer stem cells, which are a major contributor to cancer recurrence and metastasis.
Mécanisme D'action
The exact mechanism of action of Compound X is not yet fully understood. However, studies have suggested that it may exert its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to tumors). Additionally, Compound X has been shown to modulate various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on Compound X. One area of interest is in the development of new cancer therapies based on its anti-tumor activity. Another area of research is in the development of new anti-inflammatory and antioxidant agents based on its biochemical and physiological effects. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(2-oxochromen-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-16-7-2-4-11-21(16)28-15-23(26)25-19-10-6-9-17(13-19)20-14-18-8-3-5-12-22(18)29-24(20)27/h2-14H,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMUKBPBEJPLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3738871.png)
![methyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B3738884.png)
![N-[3-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3738889.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3738905.png)
![4-tert-butyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3738907.png)
![N-benzyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3738912.png)
![4-methoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3738919.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3738926.png)
![N-1,3-thiazol-2-yl-3-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenoxy}benzamide](/img/structure/B3738929.png)
![4-{[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B3738941.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3738944.png)
![N'-{3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide](/img/structure/B3738961.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B3738962.png)
